molecular formula C8H9NO4S B2590167 (3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 868212-21-9

(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B2590167
CAS No.: 868212-21-9
M. Wt: 215.22
InChI Key: PNQJWMJTSARPTQ-UHFFFAOYSA-N
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Description

“(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 215.23 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h2,5H,1,3-4H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Thiazolidine Derivatives and Biological Applications

Thiazolidine motifs, including derivatives like 1,3-thiazolidin-4-ones, are of significant interest due to their presence in a variety of natural and bioactive compounds. These compounds exhibit a wide range of pharmacological properties, which have been extensively studied for their therapeutic potential. The presence of sulfur in these compounds enhances their pharmacological attributes, making them valuable in the synthesis of organic combinations with varied biological activities. These activities include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.

The synthesis and study of thiazolidine derivatives have employed various synthetic approaches such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives. Their diverse therapeutic and pharmaceutical activities make them useful in probe design and offer a promising future in medicinal chemistry, potentially against a range of diseases. The development of multifunctional drugs and the enhancement of their activity are highlighted as key research focuses (Nusrat Sahiba et al., 2020).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives represents a noteworthy advancement in the context of sustainable chemistry. These derivatives have been evaluated for their biological activities, demonstrating potential as new candidates for treating various diseases. The exploration of thiazolidinone derivatives in green chemistry emphasizes the importance of environmentally friendly synthetic methodologies. This approach aligns with global trends towards reducing hazardous materials in synthetic processes and highlights the potential of thiazolidinone derivatives in developing therapeutic agents with reduced environmental impact (P JacqulineRosy et al., 2019).

Properties

IUPAC Name

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h2,5H,1,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJWMJTSARPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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